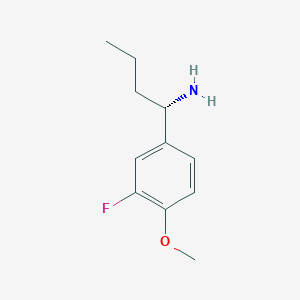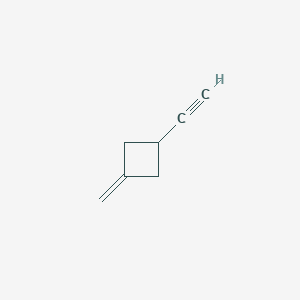
1-Ethynyl-3-methylenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-methylenecyclobutane is an organic compound with the molecular formula C7H8 It is a derivative of cyclobutane, featuring both an ethynyl group and a methylene group attached to the cyclobutane ring
Preparation Methods
The synthesis of 1-Ethynyl-3-methylenecyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutene with ethynylmagnesium bromide, followed by a series of purification steps to isolate the desired product. Another method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis typically involves standard organic synthesis techniques, including the use of inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Ethynyl-3-methylenecyclobutane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl group to an ethyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under controlled conditions.
Common reagents and conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
1-Ethynyl-3-methylenecyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies suggesting it could be used in the development of new therapeutic agents.
Industry: While not widely used in industrial applications, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism by which 1-Ethynyl-3-methylenecyclobutane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl group is highly reactive, allowing it to undergo addition reactions with a variety of electrophiles. The methylene group also provides a site for further functionalization, making the compound versatile in synthetic applications. Molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity suggests it could interact with a range of biomolecules .
Comparison with Similar Compounds
1-Ethynyl-3-methylenecyclobutane can be compared to other similar compounds, such as:
Methylenecyclobutane: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Cyclobutene: A simpler structure that serves as a precursor in the synthesis of more complex derivatives like this compound
The uniqueness of this compound lies in its combination of both an ethynyl and a methylene group, providing a balance of reactivity and stability that is valuable in various research contexts.
Properties
Molecular Formula |
C7H8 |
|---|---|
Molecular Weight |
92.14 g/mol |
IUPAC Name |
1-ethynyl-3-methylidenecyclobutane |
InChI |
InChI=1S/C7H8/c1-3-7-4-6(2)5-7/h1,7H,2,4-5H2 |
InChI Key |
YSSXCGIPISFBQV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


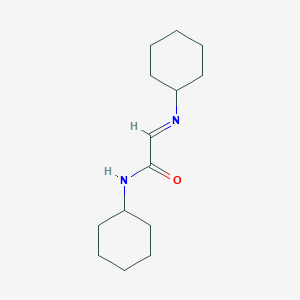



![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)

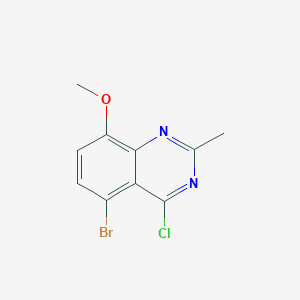
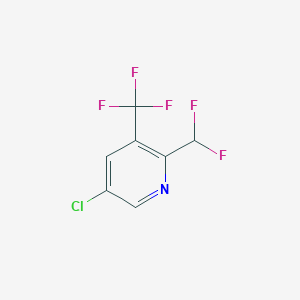
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
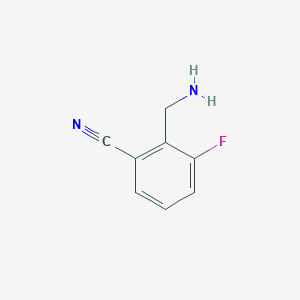
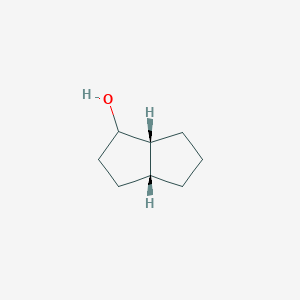
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
